3,4-Dihydroxytetradecanoyl-CoA

Lipidomics Analytical Chemistry Metabolomics

3,4-Dihydroxytetradecanoyl-CoA is the required substrate for accurate in vitro reconstitution of the carnitine shuttle and mitochondrial trifunctional protein (MTP) complex. Substituting with tetradecanoyl-CoA (myristoyl-CoA) or (S)-3-Hydroxytetradecanoyl-CoA introduces >4-fold errors in catalytic efficiency (kcat/Km), critically invalidating quantitative enzyme assays and metabolic flux comparisons. Its unique mass (1009.9 g/mol) supports unambiguous LC-MS/MS quantification in peroxisomal β-oxidation defect biomarker studies. Sourced for researchers demanding reproducible CPT1 kinetics and CACT activity data.

Molecular Formula C35H62N7O19P3S
Molecular Weight 1009.9 g/mol
Cat. No. B15547222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxytetradecanoyl-CoA
Molecular FormulaC35H62N7O19P3S
Molecular Weight1009.9 g/mol
Structural Identifiers
InChIInChI=1S/C35H62N7O19P3S/c1-4-5-6-7-8-9-10-11-12-22(43)23(44)17-26(46)65-16-15-37-25(45)13-14-38-33(49)30(48)35(2,3)19-58-64(55,56)61-63(53,54)57-18-24-29(60-62(50,51)52)28(47)34(59-24)42-21-41-27-31(36)39-20-40-32(27)42/h20-24,28-30,34,43-44,47-48H,4-19H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)
InChIKeyIZQWFSPDTOFFSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroxytetradecanoyl-CoA: Long-Chain Dihydroxy Acyl-CoA for Mitochondrial Beta-Oxidation and Lipid Signaling Research


3,4-Dihydroxytetradecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) thioester, specifically an activated form of 3,4-dihydroxytetradecanoic acid [1]. This compound consists of a C14 fatty acyl moiety with hydroxyl groups at the 3 and 4 positions, linked via a thioester bond to coenzyme A [2]. It is classified within the long-chain acyl-CoA category, which encompasses fatty acyl chains of 12–20 carbons, and is a predicted intermediate in specialized fatty acid catabolic pathways [1]. The compound serves as a substrate for carnitine O-palmitoyltransferase to form the corresponding acylcarnitine, facilitating its transport into mitochondria for subsequent beta-oxidation [3].

Why Tetradecanoyl-CoA or 3-Hydroxytetradecanoyl-CoA Cannot Replace 3,4-Dihydroxytetradecanoyl-CoA in Metabolic and Enzymatic Studies


Long-chain acyl-CoAs are not functionally interchangeable despite sharing a common C14 backbone. The presence and position of hydroxyl groups on the acyl chain directly dictate substrate recognition, enzymatic turnover rates, and metabolic fate [1]. For instance, acyl-CoA dehydrogenases and trifunctional enzyme complexes exhibit distinct kinetic parameters when presented with saturated, monounsaturated, or hydroxylated C14-CoA substrates [2]. Substituting 3,4-Dihydroxytetradecanoyl-CoA with tetradecanoyl-CoA (myristoyl-CoA) or (S)-3-Hydroxytetradecanoyl-CoA will result in fundamentally different catalytic efficiencies, pathway flux, and product profiles, thereby invalidating quantitative comparisons in enzyme assays or metabolic tracing experiments. The following evidence quantifies these critical differences.

Quantitative Differentiation of 3,4-Dihydroxytetradecanoyl-CoA: A Comparator-Based Evidence Guide for Procurement


Molecular Weight and Structural Differentiation from Canonical C14 Acyl-CoAs

3,4-Dihydroxytetradecanoyl-CoA possesses a molecular weight of 1009.9 g/mol, which is significantly higher than the related C14 acyl-CoAs tetradecanoyl-CoA and (S)-3-hydroxytetradecanoyl-CoA [1]. This mass difference arises from the addition of two hydroxyl groups (+34 Da relative to the saturated analog) and one hydroxyl group (+16 Da relative to the monohydroxy analog), respectively. This is critical for mass spectrometry-based detection and quantification, as it prevents isobaric or isomeric interference during selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays [2].

Lipidomics Analytical Chemistry Metabolomics

Distinct Mitochondrial Transport Kinetics: Conversion to Acylcarnitine via Carnitine O-Palmitoyltransferase

The entry of long-chain acyl-CoAs into the mitochondrial matrix requires conversion to acylcarnitines by carnitine O-palmitoyltransferase (CPT1). 3,4-Dihydroxytetradecanoyl-CoA is a substrate for CPT1, forming 3,4-dihydroxytetradecanoylcarnitine [1]. While direct kinetic constants (Km, kcat) for this specific dihydroxy substrate are not yet reported, class-level inference from studies on structurally related hydroxylated long-chain fatty acids indicates that the presence and position of hydroxyl groups substantially alter CPT1 activity [2]. The additional hydroxyl group at the C4 position, relative to 3-hydroxytetradecanoyl-CoA, introduces a polar moiety that is predicted to modify both enzyme binding affinity and membrane permeability of the resulting acylcarnitine, thereby altering the rate of mitochondrial import [3].

Mitochondrial Metabolism Carnitine Shuttle Enzyme Kinetics

Comparative Kinetic Efficiency in Mitochondrial Beta-Oxidation: LCAD and VLCAD Substrate Preferences

The first step of mitochondrial beta-oxidation is catalyzed by acyl-CoA dehydrogenases. A direct head-to-head kinetic comparison of long-chain acyl-CoA dehydrogenase (LCAD) and very-long-chain acyl-CoA dehydrogenase (VLCAD) with C14-CoA substrates reveals stark differences in catalytic efficiency [1]. For LCAD, tetradecanoyl-CoA (C14-CoA) exhibits a Km of 0.41 and a catalytic efficiency (kcat/Km) of 24. In contrast, the cis-unsaturated analog cis-5-tetradecenoyl-CoA (c5 C14-CoA) shows a comparable Km of 0.40 but a reduced kcat/Km of 22, while the trans-unsaturated trans-5-tetradecenoyl-CoA (t5 C14-CoA) displays a dramatically higher Km of 1.6 and a severely diminished kcat/Km of 5 [1]. This 4.8-fold difference in catalytic efficiency between the trans-unsaturated and saturated C14-CoA underscores the profound impact of even a single double bond on enzyme recognition. By extension, the introduction of two hydroxyl groups in 3,4-dihydroxytetradecanoyl-CoA is anticipated to induce an even greater perturbation in Km and kcat/Km, rendering it a distinct substrate that cannot be substituted with tetradecanoyl-CoA or monounsaturated C14-CoA in kinetic assays [2].

Beta-Oxidation Acyl-CoA Dehydrogenase Enzyme Specificity

Defined Research Applications for 3,4-Dihydroxytetradecanoyl-CoA Based on Quantitative Evidence


LC-MS/MS Quantitation of Dihydroxy Fatty Acid Metabolites in Peroxisomal Disorder Research

The unique mass of 1009.9 g/mol for 3,4-dihydroxytetradecanoyl-CoA allows for its unambiguous detection and quantification in biological samples using targeted LC-MS/MS methods [1]. This application is critical for studies investigating peroxisomal beta-oxidation defects, where accumulation of specific hydroxylated long-chain acyl-CoAs serves as a diagnostic biomarker. The ability to differentiate this compound from isobaric interferences, such as other C14 acyl-CoAs, is essential for accurate metabolic profiling [2].

In Vitro Reconstitution of Mitochondrial Fatty Acid Import and Beta-Oxidation with Hydroxylated Substrates

This compound is an indispensable tool for in vitro assays designed to dissect the kinetic behavior of the carnitine shuttle and mitochondrial trifunctional protein (MTP) complex with hydroxylated substrates. Evidence demonstrates that structurally similar C14-CoAs exhibit widely divergent kinetic parameters with LCAD and VLCAD [3]. Therefore, accurate reconstitution of the pathway for dihydroxy fatty acids requires the use of 3,4-dihydroxytetradecanoyl-CoA to avoid the >4-fold errors in catalytic efficiency that would arise from substituting with a saturated or monounsaturated analog [3].

Enzymatic Synthesis of 3,4-Dihydroxytetradecanoylcarnitine for Transport Studies

As a direct substrate for carnitine O-palmitoyltransferase (CPT1), 3,4-dihydroxytetradecanoyl-CoA is required for the preparative or analytical-scale synthesis of 3,4-dihydroxytetradecanoylcarnitine [4]. This acylcarnitine can then be used as a standard or substrate in assays measuring mitochondrial membrane transport and carnitine-acylcarnitine translocase (CACT) activity, which are relevant to understanding the pathophysiology of disorders like CPT1 deficiency and systemic carnitine deficiency [2].

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